molecular formula C16H19N3O2 B7705038 N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7705038
M. Wt: 285.34 g/mol
InChI Key: KUGCOKLKHLGBPP-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide: is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the cyclization of an amidoxime with an acyl chloride. The general synthetic route can be summarized as follows:

    Formation of Amidoxime: The starting material, an appropriate nitrile, is treated with hydroxylamine to form the corresponding amidoxime.

    Cyclization: The amidoxime is then cyclized using an acyl chloride under basic conditions to form the oxadiazole ring.

    Final Coupling: The oxadiazole intermediate is coupled with cyclopentylamine to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxadiazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.

    Reduction: Reduction of the oxadiazole ring can yield various amine derivatives.

    Substitution: The phenyl group on the oxadiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of more complex heterocycles.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is used as a building block in the synthesis of more complex molecules due to its versatile reactivity.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The oxadiazole ring’s ability to act as a hydrogen bond acceptor plays a crucial role in its biological activity.

Comparison with Similar Compounds

  • 3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 3-(4-methoxyphenyl)-1,2,4-oxadiazole

Comparison:

  • Uniqueness: N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the presence of the cyclopentyl group, which can influence its pharmacokinetic properties and biological activity.
  • Structural Differences: The presence of different substituents on the phenyl ring can significantly alter the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-14(17-13-8-4-5-9-13)10-11-15-18-16(19-21-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGCOKLKHLGBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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